molecular formula C10H12O4 B570215 2,4-Dihydroxy-5-isopropylbenzoic acid CAS No. 1184181-48-3

2,4-Dihydroxy-5-isopropylbenzoic acid

Cat. No.: B570215
CAS No.: 1184181-48-3
M. Wt: 196.202
InChI Key: JAMMFVLHQOLNOP-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol It is characterized by the presence of two hydroxyl groups and an isopropyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-isopropylbenzoic acid typically involves the hydroxylation of isopropylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated under high pressure and temperature in the presence of sodium hydroxide and carbon dioxide . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Ethers and esters.

Scientific Research Applications

2,4-Dihydroxy-5-isopropylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5-isopropylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Uniqueness: 2,4-Dihydroxy-5-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dihydroxy-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMFVLHQOLNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856630
Record name 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184181-48-3
Record name 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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